Lymecycline

Lymecycline

Catalog No.: B608756
CAS RN: 992-21-2
MF: C29H38N4O10
MW: 602.641
InChIKey: PZTCVADFMACKLU-UEPZRUIBSA-N
IUPAC Name: (2S)-6-[[[(4S,4aS,5aS,6S,12aR)-4-(dimethylamino)-1,6,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-4,4a,5,5a-tetrahydrotetracene-2-carbonyl]amino]methylamino]-2-aminohexanoic acid


* For research use only. Not for human or veterinary use.
CAS RN

992-21-2

Product Name

Lymecycline

Molecular Formula

C29H38N4O10

Molecular Weight

602.641

IUPAC Name

(2S)-6-[[[(4S,4aS,5aS,6S,12aR)-4-(dimethylamino)-1,6,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-4,4a,5,5a-tetrahydrotetracene-2-carbonyl]amino]methylamino]-2-aminohexanoic acid

InChI

InChI=1S/C29H38N4O10/c1-28(42)13-7-6-9-17(34)18(13)22(35)19-14(28)11-15-21(33(2)3)23(36)20(25(38)29(15,43)24(19)37)26(39)32-12-31-10-5-4-8-16(30)27(40)41/h6-7,9,14-16,21,31,34-35,38,42-43H,4-5,8,10-12,30H2,1-3H3,(H,32,39)(H,40,41)/t14-,15-,16-,21-,28+,29-/m0/s1

InChI Key

PZTCVADFMACKLU-UEPZRUIBSA-N

SMILES

CC1(C2CC3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)NCNCCCCC(C(=O)O)N)N(C)C)O

Appearance

Solid powder

Boiling Point

648.97°C (rough estimate)

Density

1.53

Melting Point

192.5°C

Purity

85%

Shelf Life

>2 years if stored properly

Solubility

Very soluble in water, slightly soluble in ethanol (96 per cent), practically insoluble in methylene chloride.

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Lymecycline;  Mucomycin;  Tetralisal;  Limeciclina

Reference

1. Kelhälä HL, Aho VTE, Fyhrquist N, Pereira PAB, Kubin ME, Paulin L, Palatsi R, Auvinen P, Tasanen K, Lauerma A. Isotretinoin and lymecycline treatments modify the skin microbiota in acne. Exp Dermatol. 2018 Jan;27(1):30-36. doi: 10.1111/exd.13397. Epub 2017 Sep 14. PMID: 28636791.

2. Gualtieri B, Tonini A, Panduri S, Chiricozzi A, Romanelli M. Acne fulminans associated with lymecycline intake: a case report. Clin Cosmet Investig Dermatol. 2018 Aug 3;11:403-405. doi: 10.2147/CCID.S158925. PMID: 30122970; PMCID: PMC6082323.

3. Bossuyt L, Bosschaert J, Richert B, Cromphaut P, Mitchell T, Al Abadie M, Henry I, Bewley A, Poyner T, Mann N, Czernielewski J. Lymecycline in the treatment of acne: an efficacious, safe and cost-effective alternative to minocycline. Eur J Dermatol. 2003 Mar-Apr;13(2):130-5. PMID: 12695127.

4. Cunliffe WJ, Meynadier J, Alirezai M, George SA, Coutts I, Roseeuw DI, Hachem JP, Briantais P, Sidou F, Soto P. Is combined oral and topical therapy better than oral therapy alone in patients with moderate to moderately severe acne vulgaris? A comparison of the efficacy and safety of lymecycline plus adapalene gel 0.1%, versus lymecycline plus gel vehicle. J Am Acad Dermatol. 2003 Sep;49(3 Suppl):S218-26. doi: 10.1067/s0190-9622(03)01153-8. PMID: 12963898.

5. Chen Y, Wu J, Yan H, Cheng Y, Wang Y, Yang Y, Deng M, Che X, Hou K, Qu X, Zou D, Liu Y, Zhang Y, Hu X. Lymecycline reverses acquired EGFR-TKI resistance in non-small-cell lung cancer by targeting GRB2. Pharmacol Res. 2020 Sep;159:105007. doi: 10.1016/j.phrs.2020.105007. Epub 2020 Jun 17. PMID: 32561477.

Origin of Product

USA

Lymecycline is a tetracycline-based broad-spectrum antibiotic. It is approximately 5,000 times more soluble than tetracycline base and is unique amongst tetracyclines in that it is absorbed by an active transport process across the intestinal wall, making use of the same fast and efficient mechanism by which carbohydrates. Lymecycline is lipophilic and easily crosses the cell membrane and passively diffuses through bacterial porin channels. Lymecycline binds to the 30S ribosomal subunit, preventing amino-acyl tRNA from binding to the A site of the ribosome, which prevents the elongation of polypeptide chains. This results in bacteriostatic actions, treating various infections.

1. Kelhälä HL, Aho VTE, Fyhrquist N, Pereira PAB, Kubin ME, Paulin L, Palatsi R, Auvinen P, Tasanen K, Lauerma A. Isotretinoin and lymecycline treatments modify the skin microbiota in acne. Exp Dermatol. 2018 Jan;27(1):30-36. doi: 10.1111/exd.13397. Epub 2017 Sep 14. PMID: 28636791.

2. Gualtieri B, Tonini A, Panduri S, Chiricozzi A, Romanelli M. Acne fulminans associated with lymecycline intake: a case report. Clin Cosmet Investig Dermatol. 2018 Aug 3;11:403-405. doi: 10.2147/CCID.S158925. PMID: 30122970; PMCID: PMC6082323.

3. Bossuyt L, Bosschaert J, Richert B, Cromphaut P, Mitchell T, Al Abadie M, Henry I, Bewley A, Poyner T, Mann N, Czernielewski J. Lymecycline in the treatment of acne: an efficacious, safe and cost-effective alternative to minocycline. Eur J Dermatol. 2003 Mar-Apr;13(2):130-5. PMID: 12695127.

4. Cunliffe WJ, Meynadier J, Alirezai M, George SA, Coutts I, Roseeuw DI, Hachem JP, Briantais P, Sidou F, Soto P. Is combined oral and topical therapy better than oral therapy alone in patients with moderate to moderately severe acne vulgaris? A comparison of the efficacy and safety of lymecycline plus adapalene gel 0.1%, versus lymecycline plus gel vehicle. J Am Acad Dermatol. 2003 Sep;49(3 Suppl):S218-26. doi: 10.1067/s0190-9622(03)01153-8. PMID: 12963898.

5. Chen Y, Wu J, Yan H, Cheng Y, Wang Y, Yang Y, Deng M, Che X, Hou K, Qu X, Zou D, Liu Y, Zhang Y, Hu X. Lymecycline reverses acquired EGFR-TKI resistance in non-small-cell lung cancer by targeting GRB2. Pharmacol Res. 2020 Sep;159:105007. doi: 10.1016/j.phrs.2020.105007. Epub 2020 Jun 17. PMID: 32561477.